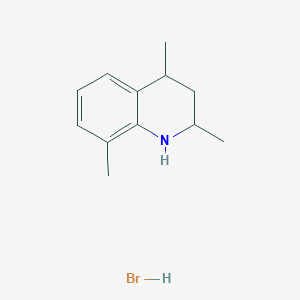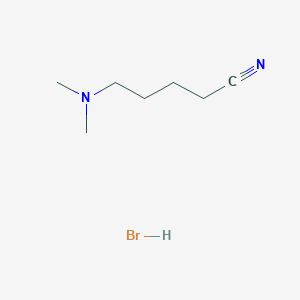![molecular formula C17H10F3NO B6319615 1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol CAS No. 686281-02-7](/img/structure/B6319615.png)
1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol is a synthetic organic compound with the molecular formula C17H10F3NO. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to a naphthalen-2-ol structure. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of organic molecules, making this compound of interest in various fields of research.
准备方法
The synthesis of 1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,3,4-trifluoroaniline with naphthaldehyde under acidic conditions to form the imine intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles, leading to the formation of various substituted derivatives.
科学研究应用
1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
作用机制
The mechanism of action of 1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imine and naphthalen-2-ol moieties may participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.
相似化合物的比较
Similar compounds to 1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol include:
1-[(2,3,4-Trifluoro-phenylimino)-methyl]-benzene: Lacks the naphthalen-2-ol moiety, resulting in different chemical and biological properties.
1-[(2,3,4-Trifluoro-phenylimino)-methyl]-pyridine:
1-[(2,3,4-Trifluoro-phenylimino)-methyl]-phenol: Similar structure but with a phenol group, leading to different hydrogen bonding capabilities and biological activity.
The uniqueness of this compound lies in its combination of the trifluoromethyl group with the naphthalen-2-ol structure, providing a distinct set of chemical and biological properties that make it valuable for various research applications.
属性
IUPAC Name |
1-[(2,3,4-trifluorophenyl)iminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO/c18-13-6-7-14(17(20)16(13)19)21-9-12-11-4-2-1-3-10(11)5-8-15(12)22/h1-9,22H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINKPNZFILMIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=C(C(=C(C=C3)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
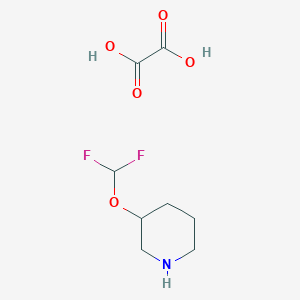
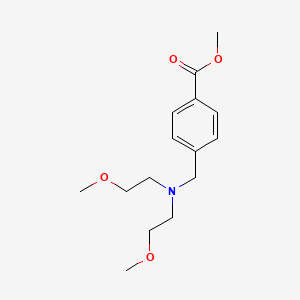
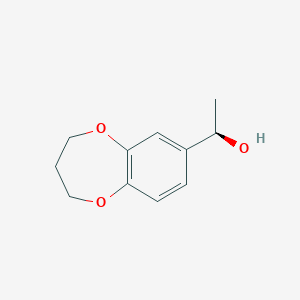
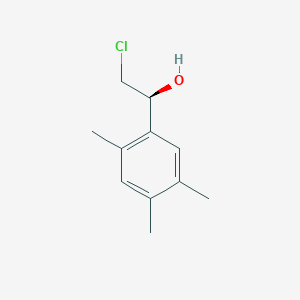
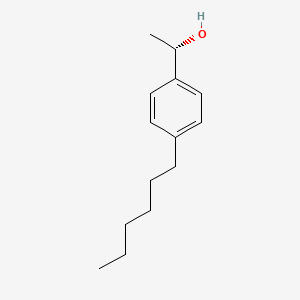
![4-[(4-chlorophenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B6319564.png)
![2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6319572.png)
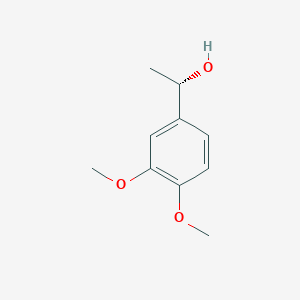
![(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B6319598.png)
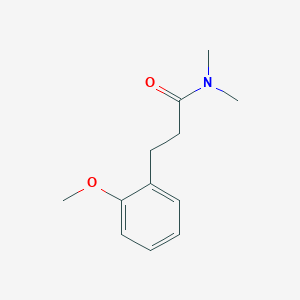

![2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B6319628.png)
